

Sophoranone analytical standard preparation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sophoranone

CAS No.: 23057-55-8

Cat. No.: S577585

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Chemical Profile of (-)-Sophoranone

(-)-**Sophoranone** is a prenylated flavonoid isolated primarily from the roots of *Sophora* species like *Sophora tonkinensis* and *Sophora subprostrata* [1] [2]. It serves as a key marker compound for the quality control of these medicinal plants.

Table 1: Basic Chemical and Physical Properties of (-)-Sophoranone

Property	Description
CAS Number	23057-55-8 [1] [3] [2]
Molecular Formula	C ₃₀ H ₃₆ O ₄ [1] [2]
Molecular Weight	460.6 g/mol [1] [2]
Appearance	White to yellow powder [1]
Purity	Available at ≥90.0% (HPLC) and ≥98% [3] [2]
Type of Compound	Flavonoids [1] [2]
Storage	Desiccate at -20°C [1]

Commercially Available Standards and Stock Solution Preparation

(-)-**Sophoranone** is available as a primary reference substance from chemical suppliers [3] [2]. For laboratory use, preparing a stock solution is the first critical step.

Protocol 1: Preparation of Stock and Working Solutions

- **Weighing:** Gently shake the vial to ensure the powder is at the bottom. Accurately weigh the desired mass of (-)-**Sophoranone** using an analytical balance. For a 10 mM stock solution, weigh 4.606 mg of powder for every 1 mL of final solution volume.
- **Solubilization:** Transfer the powder to a volumetric flask. (-)-**Sophoranone** is soluble in organic solvents such as **DMSO, methanol, acetonitrile, and diethyl ether** [1] [2]. Add the chosen solvent to the mark and mix thoroughly.
- **Storage:** Stock solutions can be stored below -20°C for several months. For best practices, prepare aliquots to avoid repeated freeze-thaw cycles [1] [2].
- **Working Solutions:** Prepare working standards by serial dilution of the stock solution with an appropriate solvent or mobile phase to the required concentrations.

Table 2: Dilution Guide for (-)-Sophoranone Stock Solutions This table helps calculate the volume needed for dilution. The formula is $C_1V_1 = C_2V_2$, where C_1/V_1 are the concentration/volume of the stock solution, and C_2/V_2 are the concentration/volume of the working solution [4].

Final Concentration	Final Volume	1 mg/mL Stock	10 mM Stock
0.1 mg/mL	1 mL	100 µL	-
0.1 mg/mL	10 mL	1 mL	-
10 µM	1 mL	-	10 µL
50 µM	10 mL	-	50 µL

Analytical Methods for Identification and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly reliable method for identifying and quantifying (-)-**Sophoranone** in complex mixtures like plant extracts or biological fluids [1] [5].

Protocol 2: LC-MS/MS Method for Quantification in Rat Plasma This validated method can be adapted for other matrices [1].

- **Chromatographic Conditions**

- **Column:** Acclaim RSLC120 C18 (2.1 × 100 mm, 2.2 μm) [1].
- **Mobile Phase:** A: 7.5 mM Ammonium Acetate; B: Acetonitrile containing 0.1% Formic Acid [1].
- **Elution:** Gradient elution.
- **Flow Rate:** 0.4 mL/min [1].
- **Total Run Time:** 7.0 minutes [1].

- **Mass Spectrometry Conditions**

- **Ionization:** Electrospray Ionization (ESI), positive and negative modes.
- **Detection:** Selected Reaction Monitoring (SRM).

- **Sample Preparation (Rat Plasma)**

- Use a simple protein precipitation procedure.
- Mix 50 μL of plasma sample with 150 μL of internal standard solution (Chlorpropamide at 100 ng/mL in acetonitrile) [1].
- Vortex mix and centrifuge. Collect the supernatant for injection.

- **Method Validation Data** The above method was validated with the following performance characteristics for (-)-**Sophoranone** [1]:

- **Linear Range:** 5 - 250 ng/mL
- **Lower Limit of Quantification (LLOQ):** 5 ng/mL

Good Chromatography Practices

Adhering to good practices is essential for robust and reproducible results.

- **Mobile Phase:** Always use **HPLC-grade solvents**. Filter the mobile phase through a 0.45 μm or 0.22 μm membrane filter and degas by sonication under vacuum before use [6].

- **Column Care:** Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. After analysis, wash the column with an appropriate solvent to remove buffers and stored as per manufacturer's instructions [6].
- **System Suitability:** Before sample analysis, inject a standard solution to check critical parameters like peak shape, retention time, and theoretical plates to ensure the system is performing adequately [6].

Key Pharmacological and Bioavailability Considerations

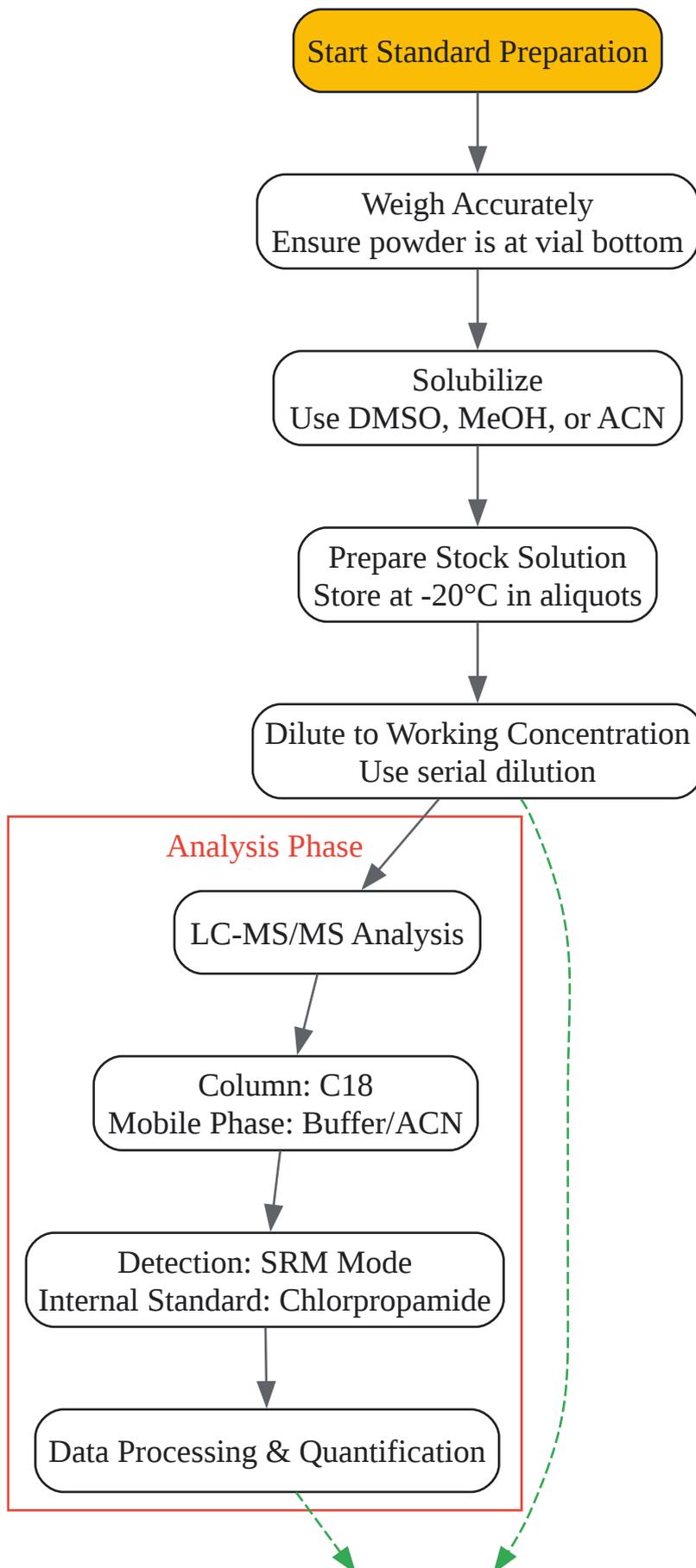
When using (-)-**Sophoranone** in bioactivity assays, especially those involving cellular targets or in vivo models, two critical physicochemical properties must be considered [7]:

- **High Plasma Protein Binding:** >99.9%, which can significantly reduce the fraction of free, pharmacologically active compound.
- **Low Permeability:** Demonstrated by low apparent permeability (Papp) in Caco-2 cell models, suggesting poor oral absorption.

These factors may explain the observed disconnect between potent in vitro activity and weak in vivo effects, and they are crucial for accurate interpretation of experimental results [7].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for preparing and analyzing (-)-**Sophoranone** standards.



Key Considerations:

- Check system suitability
- High plasma protein binding (>99.9%)
- Low cellular permeability

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To cite this document: Smolecule. [Sophoranone analytical standard preparation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b577585#sophoranone-analytical-standard-preparation>]

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